3-Hydroxynonyl formate
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Overview
Description
3-Hydroxynonyl formate is an organic compound with the molecular formula C10H20O3. It is an ester formed from formic acid and 3-hydroxynonanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxynonyl formate can be synthesized through the esterification reaction between formic acid and 3-hydroxynonanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynonyl formate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of 3-oxononyl formate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-hydroxynonanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Oxononyl formate
Reduction: 3-Hydroxynonanol
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxynonyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-hydroxynonyl formate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl formate: An ester formed from formic acid and ethanol, commonly used as a flavoring agent.
Methyl formate: An ester formed from formic acid and methanol, used as a solvent and in the production of other chemicals.
Butyl formate: An ester formed from formic acid and butanol, used in the fragrance industry.
Uniqueness of 3-Hydroxynonyl formate
This compound is unique due to its specific structure, which includes a hydroxyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
68227-53-2 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-hydroxynonyl formate |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-10(12)7-8-13-9-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
CVKJUIUKJHCMER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCOC=O)O |
Origin of Product |
United States |
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